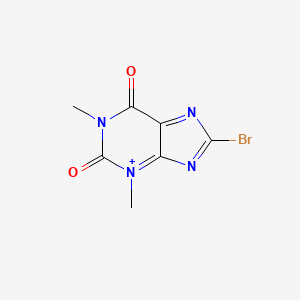
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione is a brominated derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by its molecular formula C7H7BrN4O2 and a molecular weight of 259.063 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione typically involves the bromination of theophylline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the purine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions . The compound also interacts with adenosine receptors, contributing to its pharmacological profile .
Comparación Con Compuestos Similares
Theophylline: A non-brominated analog with similar pharmacological effects.
Caffeine: Another xanthine derivative with stimulant properties.
8-Bromotheophylline: A closely related compound with similar chemical structure and properties.
Uniqueness: 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione is unique due to its specific bromination, which imparts distinct chemical and pharmacological properties. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H6BrN4O2+ |
|---|---|
Peso molecular |
258.05 g/mol |
Nombre IUPAC |
8-bromo-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3/q+1 |
Clave InChI |
OULNNZCFXOIVLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















